Neopentylbenzene vs. Isomeric Pentylbenzenes: Resistance to Acid-Catalyzed Skeletal Rearrangement
In a direct comparative study, neopentylbenzene was identified as the thermodynamically most stable product in the AlCl3-catalyzed isomerization cascade of pentylbenzene isomers. Tert-pentylbenzene was rapidly isomerized to (1,2-dimethylpropyl)benzene, which subsequently rearranged more slowly to neopentylbenzene. Neopentylbenzene itself was described as 'very resistant toward rearrangement' and does not undergo further isomerization under the tested conditions [1].
| Evidence Dimension | Resistance to acid-catalyzed skeletal rearrangement |
|---|---|
| Target Compound Data | No further isomerization observed; identified as the terminal, most stable isomer in the rearrangement cascade. |
| Comparator Or Baseline | tert-Pentylbenzene (rapidly isomerizes to (1,2-dimethylpropyl)benzene); (1,2-dimethylpropyl)benzene (slowly isomerizes to neopentylbenzene); isopentylbenzene (9% rearrangement after 24h at 80°C with AlCl3). |
| Quantified Difference | Isopentylbenzene undergoes measurable rearrangement (9%) under conditions where neopentylbenzene is fully resistant. Neopentylbenzene is the terminal sink of the isomerization pathway. |
| Conditions | Aluminum chloride catalyst, 80°C in benzene solution or 100°C without solvent. |
Why This Matters
This property ensures that neopentylbenzene remains structurally intact during acid-catalyzed downstream syntheses (e.g., Friedel-Crafts acylations), preventing the formation of isomeric byproducts that would complicate purification and lower yield, a common issue with other pentylbenzene isomers.
- [1] Roberts, R.M., & Han, Y.W. (1963). Alkylbenzenes. XI. Rearrangements of Pentylbenzenes Induced by Aluminum Chloride. Journal of the American Chemical Society, 85(8), 1168-1174. View Source
